Zinforo

Description

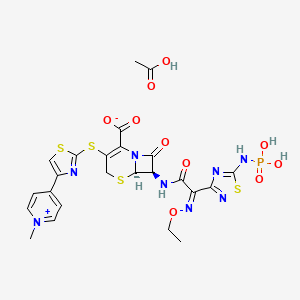

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

acetic acid;(6R,7R)-7-[[(2Z)-2-ethoxyimino-2-[5-(phosphonoamino)-1,2,4-thiadiazol-3-yl]acetyl]amino]-3-[[4-(1-methylpyridin-1-ium-4-yl)-1,3-thiazol-2-yl]sulfanyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21N8O8PS4.C2H4O2/c1-3-38-26-13(16-25-21(43-28-16)27-39(35,36)37)17(31)24-14-18(32)30-15(20(33)34)12(9-40-19(14)30)42-22-23-11(8-41-22)10-4-6-29(2)7-5-10;1-2(3)4/h4-8,14,19H,3,9H2,1-2H3,(H4-,24,25,27,28,31,33,34,35,36,37);1H3,(H,3,4)/b26-13-;/t14-,19-;/m1./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGHHNQFYEVOFIV-VRDMTWHKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCON=C(C1=NSC(=N1)NP(=O)(O)O)C(=O)NC2C3N(C2=O)C(=C(CS3)SC4=NC(=CS4)C5=CC=[N+](C=C5)C)C(=O)[O-].CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCO/N=C(/C1=NSC(=N1)NP(=O)(O)O)\C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)SC4=NC(=CS4)C5=CC=[N+](C=C5)C)C(=O)[O-].CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H25N8O10PS4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

744.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

400827-46-5 | |

| Record name | Ceftaroline fosamil | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=400827-46-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Foundational & Exploratory

Ceftaroline Fosamil's High-Affinity Engagement with PBP2a: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the binding affinity and mechanism of action of ceftaroline (B109729) fosamil, a fifth-generation cephalosporin, with Penicillin-Binding Protein 2a (PBP2a). The unique interaction between ceftaroline and PBP2a is central to its efficacy against Methicillin-Resistant Staphylococcus aureus (MRSA). This document consolidates quantitative binding data, details the experimental protocols for its determination, and visually represents the molecular interactions and experimental workflows.

Core Mechanism of Action: Allosteric Modulation and Covalent Inhibition

Ceftaroline's potent activity against MRSA is attributed to its unique ability to inhibit PBP2a, an enzyme that confers resistance to most β-lactam antibiotics.[1] Unlike other β-lactams, ceftaroline's mechanism involves a two-step process. Initially, one molecule of ceftaroline binds to an allosteric site on PBP2a.[1] This binding event induces a conformational change in the protein, which leads to the opening of the active site.[1] Subsequently, a second ceftaroline molecule can access and covalently bind to the now-exposed active site, effectively inhibiting the transpeptidase activity of PBP2a and disrupting bacterial cell wall synthesis.[1][2] This allosteric interaction is a key differentiator for ceftaroline and a primary reason for its enhanced efficacy against MRSA.[3]

Quantitative Binding Affinity of Ceftaroline for PBP2a

The binding affinity of ceftaroline for PBP2a has been quantified in numerous studies, primarily through the determination of the 50% inhibitory concentration (IC50). These values demonstrate ceftaroline's significantly higher affinity for PBP2a compared to other β-lactam antibiotics.

| MRSA Strain(s) | Ceftaroline IC50 (µg/mL) | Comparator β-Lactam | Comparator IC50 (µg/mL) | Reference |

| Various MRSA strains | 0.01 - 1 | Oxacillin | 408 | [3] |

| Wild-type PBP2a | 1.5 µM | - | - | [4] |

| Various MRSA strains | 0.01 - 1 | Ceftriaxone | 677 | [3] |

| Various MRSA strains | 0.01 - 1 | Imipenem | 57 | [3] |

| MRSA (membranes isolated in exponential growth phase) | 0.5 - 1 | - | - | [5] |

| MRSA (membranes isolated in stationary growth phase) | 0.01 | - | - | [5] |

Experimental Protocol: In Vitro PBP2a-Ceftaroline Binding Assay

The following protocol outlines a common method for determining the binding affinity of ceftaroline for PBP2a using a competitive binding assay with a fluorescent penicillin analog, Bocillin FL.

Materials and Reagents:

-

Purified recombinant PBP2a (residues 23 to 668)

-

Ceftaroline

-

Bocillin FL (fluorescent penicillin)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Microplate reader with fluorescence detection capabilities

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of purified recombinant PBP2a in PBS.

-

Prepare a series of dilutions of ceftaroline in PBS to achieve a range of final concentrations for the assay.

-

Prepare a stock solution of Bocillin FL in an appropriate solvent (e.g., DMSO) and then dilute to a working concentration in PBS.

-

-

Competition Assay:

-

Fluorescent Labeling:

-

Add Bocillin FL to each reaction mixture at a fixed final concentration.

-

Incubate the samples for an additional 30 minutes at room temperature, allowing the Bocillin FL to bind to any PBP2a molecules that are not inhibited by ceftaroline.[4]

-

-

Detection and Analysis:

-

Measure the fluorescence of each sample using a microplate reader with appropriate excitation and emission wavelengths for Bocillin FL.

-

The fluorescence intensity will be inversely proportional to the amount of ceftaroline bound to PBP2a.

-

Plot the fluorescence intensity against the logarithm of the ceftaroline concentration.

-

Determine the IC50 value, which is the concentration of ceftaroline that inhibits 50% of the Bocillin FL binding to PBP2a.

-

Visualizing the Molecular Interactions and Experimental Workflow

To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate the signaling pathway of ceftaroline's interaction with PBP2a and the experimental workflow for determining binding affinity.

Caption: Mechanism of ceftaroline's allosteric modulation and inhibition of PBP2a.

Caption: Workflow for determining ceftaroline's binding affinity for PBP2a.

References

- 1. Unraveling the mechanism of ceftaroline-induced allosteric regulation in penicillin-binding protein 2a: insights for novel antibiotic development against methicillin-resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What is the mechanism of Ceftaroline Fosamil? [synapse.patsnap.com]

- 3. Ceftaroline: A New Cephalosporin with Activity against Methicillin-Resistant Staphylococcus aureus (MRSA) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. PBP2a Mutations Causing High-Level Ceftaroline Resistance in Clinical Methicillin-Resistant Staphylococcus aureus Isolates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. journals.asm.org [journals.asm.org]

In-Depth Technical Guide: Spectrum of Activity for Ceftaroline Against Gram-Positive Bacteria

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ceftaroline (B109729), the active metabolite of the prodrug ceftaroline fosamil, is a fifth-generation cephalosporin (B10832234) with a broad spectrum of activity against Gram-positive bacteria, including resistant phenotypes that pose significant clinical challenges.[1][2] This technical guide provides a comprehensive overview of the in vitro activity of ceftaroline against a range of Gram-positive pathogens, details the standardized methodologies for susceptibility testing, and illustrates its mechanism of action.

Data Presentation: In Vitro Activity of Ceftaroline

The following tables summarize the minimum inhibitory concentration (MIC) values of ceftaroline against various Gram-positive bacteria, providing a quantitative measure of its potency. The data is presented as MIC50 and MIC90, representing the concentrations at which 50% and 90% of the tested isolates are inhibited, respectively.

Table 1: Activity of Ceftaroline against Staphylococcus aureus

| Resistance Phenotype | No. of Isolates | MIC50 (µg/mL) | MIC90 (µg/mL) |

| Methicillin-Susceptible (S. aureus) (MSSA) | 8,469 | 0.25 | 0.25 |

| Methicillin-Resistant (S. aureus) (MRSA) | 8,469 | 1 | 1 |

| All S. aureus | 8,469 | 0.5 | 1 |

| Daptomycin-Non-Susceptible S. aureus | - | 0.5 | 1 |

| Linezolid-Resistant S. aureus | 14 | 1 | 2 |

| Vancomycin-Intermediate S. aureus (VISA) | - | - | - |

| Vancomycin-Resistant S. aureus (VRSA) | - | - | - |

Data compiled from multiple surveillance studies.[3][4][5]

Table 2: Activity of Ceftaroline against Streptococcus pneumoniae

| Resistance Phenotype | No. of Isolates | MIC50 (µg/mL) | MIC90 (µg/mL) |

| All S. pneumoniae | 3,593 | 0.015 | 0.12 |

| Penicillin-Susceptible S. pneumoniae | 595 | 0.12 | 0.12 |

| Penicillin-Non-Susceptible S. pneumoniae | 60 | - | 0.25 |

| Cefotaxime-Resistant S. pneumoniae | 120 | - | 0.5 |

| Multidrug-Resistant (MDR) S. pneumoniae | 2,449 | 0.06 | 0.25 |

Data compiled from multiple surveillance studies.[1][4][6][7]

Table 3: Activity of Ceftaroline against Coagulase-Negative Staphylococci (CoNS)

| Species/Resistance | No. of Isolates | MIC50 (µg/mL) | MIC90 (µg/mL) |

| All CoNS | 1,593 | 0.25 | 0.5 |

| Oxacillin-Resistant CoNS (MRCoNS) | - | 0.25 | 0.5 |

| Staphylococcus epidermidis | - | 0.25 | 0.5 |

| Staphylococcus haemolyticus | - | 0.5 | 2 |

| Staphylococcus lugdunensis | - | 0.06-0.25 | 0.25-0.5 |

Data compiled from multiple surveillance studies.[3][8][9]

Table 4: Activity of Ceftaroline against Enterococcus Species

| Species/Resistance | No. of Isolates | MIC50 (µg/mL) | MIC90 (µg/mL) |

| Enterococcus faecalis (all) | - | - | 4 |

| Vancomycin-Susceptible E. faecalis | - | - | 2-4 |

| Vancomycin-Resistant E. faecalis | - | - | 2-4 |

| Enterococcus faecium (all) | - | - | 16-64 |

| Vancomycin-Susceptible E. faecium | - | - | 16-64 |

| Vancomycin-Resistant E. faecium | - | - | 16-64 |

Data compiled from multiple studies.[2] It is important to note that ceftaroline has limited activity against Enterococcus faecium.[2][10]

Experimental Protocols: Antimicrobial Susceptibility Testing

The in vitro activity data presented in this guide are predominantly derived from studies employing standardized antimicrobial susceptibility testing methods as outlined by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Broth Microdilution Method (CLSI M07)

The broth microdilution method is a standardized technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific bacterium.[11][12]

1. Inoculum Preparation:

-

Bacterial colonies are selected from an 18- to 24-hour-old agar (B569324) plate.

-

The colonies are suspended in a suitable broth to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 108 CFU/mL.

-

The standardized suspension is further diluted to achieve a final inoculum concentration of approximately 5 x 105 CFU/mL in each well of the microdilution tray.

2. Microdilution Tray Preparation:

-

A series of twofold dilutions of ceftaroline are prepared in cation-adjusted Mueller-Hinton broth (CAMHB).

-

These dilutions are dispensed into the wells of a microtiter plate.

3. Inoculation and Incubation:

-

Each well is inoculated with the standardized bacterial suspension.

-

The microtiter plates are incubated at 35°C ± 2°C for 16 to 20 hours in ambient air.

4. Interpretation of Results:

-

The MIC is recorded as the lowest concentration of ceftaroline that completely inhibits visible growth of the organism.

EUCAST Methodology

The European Committee on Antimicrobial Susceptibility Testing (EUCAST) provides its own standardized methodologies for antimicrobial susceptibility testing, which are harmonized with CLSI methods to a large extent but may have some variations in media, incubation conditions, and interpretation criteria.[13][14]

Key aspects of the EUCAST broth microdilution method include:

-

Use of Mueller-Hinton broth.

-

A final inoculum of approximately 5 x 105 CFU/mL.

-

Incubation at 35 ± 1°C for 18 ± 2 hours.

-

Reading of MICs as the lowest concentration showing no visible growth.

EUCAST also establishes specific clinical breakpoints for ceftaroline against various bacteria, which may differ from those set by the CLSI.[15][16]

Mandatory Visualization: Mechanism of Action and Experimental Workflow

Mechanism of Action of Ceftaroline

Ceftaroline exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[17] It has a high affinity for penicillin-binding proteins (PBPs), which are essential for the final steps of peptidoglycan synthesis. A key feature of ceftaroline is its potent activity against methicillin-resistant Staphylococcus aureus (MRSA), which is attributed to its strong binding to PBP2a, the altered PBP that confers resistance to most other β-lactam antibiotics.[17]

Caption: Mechanism of action of ceftaroline against Gram-positive bacteria.

Experimental Workflow for MIC Determination

The workflow for determining the Minimum Inhibitory Concentration (MIC) of ceftaroline using the broth microdilution method is a standardized process to ensure reproducibility and accuracy of results.

References

- 1. In Vitro Evaluation of the Antimicrobial Activity of Ceftaroline against Cephalosporin-Resistant Isolates of Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Ceftaroline: A New Cephalosporin with Activity against Methicillin-Resistant Staphylococcus aureus (MRSA) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Antimicrobial Activity of Ceftaroline Tested against Staphylococci with Reduced Susceptibility to Linezolid, Daptomycin, or Vancomycin from U.S. Hospitals, 2008 to 2011 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. In vitro activity of ceftaroline against multidrug-resistant Staphylococcus aureus and Streptococcus pneumoniae: a review of published studies and the AWARE Surveillance Program (2008-2010) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. jmilabs.com [jmilabs.com]

- 6. In Vitro Activity of Ceftaroline against Streptococcus pneumoniae Isolates Exhibiting Resistance to Penicillin, Amoxicillin, and Cefotaxime - PMC [pmc.ncbi.nlm.nih.gov]

- 7. journals.asm.org [journals.asm.org]

- 8. Antimicrobial activity of ceftaroline and comparator agents when tested against numerous species of coagulase-negative Staphylococcus causing infection in US hospitals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. jmilabs.com [jmilabs.com]

- 10. droracle.ai [droracle.ai]

- 11. downloads.regulations.gov [downloads.regulations.gov]

- 12. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]

- 13. szu.gov.cz [szu.gov.cz]

- 14. EUCAST: Rationale Documents [eucast.org]

- 15. Ceftaroline Susceptibility among Isolates of MRSA: A Comparison of EUCAST and CLSI Breakpoints - PMC [pmc.ncbi.nlm.nih.gov]

- 16. ethjhealths.org [ethjhealths.org]

- 17. Ceftaroline Resistance by Clone-Specific Polymorphism in Penicillin-Binding Protein 2a of Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

Zinforo (Ceftaroline Fosamil): A Technical Deep Dive into its Disruption of Bacterial Cell Wall Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Zinforo® (ceftaroline fosamil) is a fifth-generation cephalosporin (B10832234) antibiotic with a broad spectrum of activity, notably including methicillin-resistant Staphylococcus aureus (MRSA).[1][2][3] This technical guide provides an in-depth analysis of this compound's core mechanism of action: the inhibition of bacterial cell wall synthesis. Through a detailed examination of its high-affinity binding to penicillin-binding proteins (PBPs), particularly the challenging PBP2a of MRSA, this document elucidates the molecular interactions that underpin its potent bactericidal effects. This guide synthesizes quantitative data on its efficacy, details the experimental protocols used to derive this data, and provides visual representations of its mechanism and related experimental workflows to offer a comprehensive resource for the scientific community.

Introduction: The Rise of a Novel Cephalosporin

The increasing prevalence of antibiotic-resistant bacteria, especially MRSA, poses a significant global health threat. This compound, the prodrug of the active metabolite ceftaroline (B109729), emerged as a critical therapeutic agent due to its unique ability to combat these resistant pathogens.[1][2] Administered intravenously, ceftaroline fosamil is rapidly converted by plasma phosphatases into its active form, ceftaroline.[2][4] Like other β-lactam antibiotics, ceftaroline's bactericidal activity stems from its ability to interfere with the synthesis of the bacterial cell wall, a structure essential for bacterial integrity and survival.[1][4]

Mechanism of Action: Targeting the Bacterial Cell Wall

The primary mechanism of action for ceftaroline is the inhibition of bacterial cell wall synthesis through the targeting of penicillin-binding proteins (PBPs).[2][4] PBPs are essential enzymes that catalyze the final steps of peptidoglycan synthesis, specifically the transpeptidation that cross-links the peptide chains, giving the cell wall its structural rigidity.[2][4] By binding to these enzymes, ceftaroline effectively blocks this crucial process, leading to a weakened cell wall and subsequent cell lysis and death.[1][4]

High-Affinity Binding to Penicillin-Binding Proteins (PBPs)

Ceftaroline exhibits a high binding affinity for a range of PBPs in both Gram-positive and Gram-negative bacteria.[4] Its exceptional activity against MRSA is attributed to its strong affinity for PBP2a, the protein encoded by the mecA gene, which is responsible for methicillin (B1676495) resistance in staphylococci.[1][2][4] Unlike many other β-lactams, ceftaroline can effectively bind to and inhibit PBP2a, overcoming the primary resistance mechanism of MRSA.[1][2][4] Furthermore, ceftaroline demonstrates high affinity for other critical PBPs, including PBP1, PBP2, and PBP3 in susceptible S. aureus strains, and PBP2x in Streptococcus pneumoniae.[4]

Figure 1: this compound's Mechanism of Action.

Quantitative Data: Efficacy of this compound

The potency of this compound is quantified through Minimum Inhibitory Concentration (MIC) and 50% inhibitory concentration (IC50) values. These metrics provide a standardized measure of the antibiotic's effectiveness against various bacterial isolates.

Table 1: Minimum Inhibitory Concentration (MIC) of Ceftaroline against Key Pathogens

| Bacterial Species | Strain Type | MIC Range (μg/mL) | MIC50 (μg/mL) | MIC90 (μg/mL) | Reference(s) |

| Staphylococcus aureus | Methicillin-Susceptible (MSSA) | 0.12 - 1.0 | 0.25 | 0.5 | [5][6] |

| Staphylococcus aureus | Methicillin-Resistant (MRSA) | 0.25 - 2.0 | 0.5 | 1.0 | [5][6] |

| Streptococcus pneumoniae | Penicillin-Susceptible | ≤0.03 - 0.25 | N/A | ≤0.5 | [4] |

| Streptococcus pneumoniae | Penicillin-Resistant | ≤0.03 - 0.5 | N/A | ≤0.5 | [4] |

MIC50 and MIC90 represent the concentrations at which 50% and 90% of isolates are inhibited, respectively.

Table 2: 50% Inhibitory Concentration (IC50) of Ceftaroline for Penicillin-Binding Proteins (PBPs)

| Bacterial Species | PBP Target | IC50 (μg/mL) | Reference(s) |

| Staphylococcus aureus (MRSA) | PBP2a | 0.01 - 1.0 | [3][4] |

| Staphylococcus aureus (MSSA) | PBP1 | ≤1.0 | [4] |

| Staphylococcus aureus (MSSA) | PBP2 | ≤1.0 | [4] |

| Staphylococcus aureus (MSSA) | PBP3 | ≤1.0 | [4] |

| Streptococcus pneumoniae | PBP2x | 0.1 - 1.0 | [3][4] |

| Streptococcus pneumoniae | PBP2b | 0.5 - 4.0 | [3][4] |

| Streptococcus pneumoniae | PBP1a | 0.125 - 0.25 | [3][4] |

Experimental Protocols

The following sections detail the methodologies for key experiments used to characterize this compound's effect on bacterial cell wall synthesis.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC of ceftaroline is determined using standardized broth microdilution or E-strip methods as per the Clinical and Laboratory Standards Institute (CLSI) guidelines.

Protocol: E-strip Method

-

Inoculum Preparation: A suspension of the test organism is prepared in a saline solution and adjusted to a 0.5 McFarland turbidity standard.

-

Lawn Culture: A sterile cotton swab is dipped into the inoculum suspension and used to evenly streak the entire surface of a Mueller-Hinton agar (B569324) plate.

-

E-strip Application: A ceftaroline E-strip, which contains a predefined gradient of the antibiotic, is aseptically placed onto the agar surface.

-

Incubation: The plate is incubated at 37°C for 18-24 hours.

-

MIC Reading: The MIC value is read at the point where the elliptical zone of inhibition intersects the MIC scale on the E-strip.[7]

Figure 2: MIC Determination Workflow (E-strip).

PBP Binding Affinity Assay (Competition Assay)

The affinity of ceftaroline for various PBPs is determined using a competitive binding assay with a fluorescently labeled β-lactam, such as Bocillin-FL.

Protocol: PBP Competition Assay

-

Bacterial Culture and Membrane Preparation: Bacterial cells (e.g., S. aureus) are grown to the mid-logarithmic phase. The cells are then harvested, lysed, and the membrane fraction containing the PBPs is isolated by ultracentrifugation.

-

Competitive Inhibition: Aliquots of the membrane preparation are incubated with varying concentrations of ceftaroline for a specific duration (e.g., 10 minutes at 37°C) to allow for the binding of ceftaroline to the PBPs.[4]

-

Fluorescent Labeling: A fixed concentration of Bocillin-FL is added to the mixture and incubated (e.g., 30 minutes at room temperature) to label the PBPs that are not bound by ceftaroline.

-

SDS-PAGE and Fluorescence Detection: The reaction is stopped, and the membrane proteins are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). The gel is then visualized using a fluorescence imager to detect the Bocillin-FL-labeled PBPs.

-

IC50 Determination: The intensity of the fluorescent bands corresponding to each PBP is quantified. The concentration of ceftaroline that results in a 50% reduction in the fluorescence intensity compared to the control (no ceftaroline) is determined as the IC50 value.[2]

Figure 3: PBP Competition Assay Workflow.

Conclusion

This compound's potent bactericidal activity is a direct consequence of its high-affinity binding to essential penicillin-binding proteins, leading to the effective inhibition of bacterial cell wall synthesis. Its unique ability to target PBP2a in MRSA distinguishes it from many other β-lactam antibiotics and underscores its clinical importance in treating infections caused by this formidable pathogen. The quantitative data and experimental methodologies presented in this guide provide a comprehensive technical overview for researchers and drug development professionals, facilitating a deeper understanding of this compound's mechanism of action and its role in combating bacterial resistance.

References

- 1. researchgate.net [researchgate.net]

- 2. PBP2a Mutations Causing High-Level Ceftaroline Resistance in Clinical Methicillin-Resistant Staphylococcus aureus Isolates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Affinity of ceftaroline and other beta-lactams for penicillin-binding proteins from Staphylococcus aureus and Streptococcus pneumoniae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Affinity of Ceftaroline and Other β-Lactams for Penicillin-Binding Proteins from Staphylococcus aureus and Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]

- 5. jmsskims.org [jmsskims.org]

- 6. njlm.net [njlm.net]

- 7. jcdr.net [jcdr.net]

understanding Zinforo resistance mechanisms in Staphylococcus aureus

An In-depth Technical Guide: Understanding Ceftaroline (B109729) (Zinforo) Resistance Mechanisms in Staphylococcus aureus

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Ceftaroline, the active metabolite of the prodrug ceftaroline fosamil, is an advanced-generation cephalosporin (B10832234) antibiotic.[1][2] It exhibits a broad spectrum of activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), a significant cause of morbidity and mortality worldwide.[3][4] This unique anti-MRSA activity stems from its high binding affinity for Penicillin-Binding Protein 2a (PBP2a), the enzyme encoded by the mecA gene that confers resistance to most other β-lactam antibiotics.[1][3][5] PBP2a's low affinity for other β-lactams allows it to continue cell wall synthesis, rendering the antibiotics ineffective. Ceftaroline overcomes this by binding to PBP2a with high affinity, in addition to other essential native PBPs (PBP1, PBP2, PBP3), effectively inhibiting peptidoglycan cross-linking and leading to bacterial cell death.[1][6]

Despite its initial efficacy, resistance to ceftaroline has emerged and been documented in clinical isolates.[3][7] Understanding the molecular underpinnings of this resistance is critical for the development of novel therapeutic strategies and for guiding clinical use. This guide provides a detailed overview of the known mechanisms of ceftaroline resistance in S. aureus, summarizes key quantitative data, outlines relevant experimental protocols, and visualizes the core molecular pathways.

Core Resistance Mechanism: Alterations in Penicillin-Binding Protein 2a (PBP2a)

The predominant mechanism of ceftaroline resistance in MRSA involves specific amino acid substitutions in PBP2a. These mutations, arising from single nucleotide polymorphisms (SNPs) in the mecA gene, reduce the binding affinity of ceftaroline to PBP2a, thereby diminishing its inhibitory activity. These mutations have been identified in both the transpeptidase/penicillin-binding domain (PBD) and a distal allosteric, non-penicillin-binding domain (nPBD).[5]

PBP2a Allosteric Regulation and Ceftaroline Action

PBP2a is subject to allosteric regulation. The binding of an effector molecule, such as peptidoglycan or ceftaroline itself, to the allosteric site (located approximately 60 Å from the active site) induces a conformational change that opens the active site.[3][6] This opening facilitates the binding of ceftaroline to the transpeptidase active site, leading to its acylation and inactivation.[6]

Key Mutations in PBP2a Conferring Resistance

Mutations in either the allosteric site or the active site can disrupt this process. Allosteric site mutations can interfere with the signaling required to open the active site, while active site mutations can directly prevent effective drug binding.[8] A combination of mutations, particularly in the PBD, can lead to high-level resistance.[3][5][9]

The accumulation of multiple substitutions in PBP2a has been shown to correlate with progressively higher ceftaroline Minimum Inhibitory Concentrations (MICs).[5] For instance, strains with a single substitution may exhibit MICs of 1 to 2 mg/L, while those with five substitutions can have MICs of 4 or 16 mg/L.[5]

Non-PBP2a Mediated Resistance Mechanisms

While alterations in PBP2a are the primary drivers of resistance, other mechanisms have been identified, particularly through in-vitro serial passage experiments. These can occur in both MRSA and methicillin-susceptible S. aureus (MSSA).

-

Mutations in other PBPs: In MSSA, mutations in PBP2 and PBP3 have been shown to increase ceftaroline MICs.[10][11]

-

Overexpression of PBP4: Ceftaroline has no significant binding affinity for PBP4.[1][10] Mutations in the promoter region of the pbp4 gene can lead to its overexpression. This allows PBP4 to provide the necessary transpeptidase activity for cell wall synthesis when other PBPs, including ceftaroline-inhibited PBP2a, are incapacitated.[10][11]

-

Mutations in other genes: A study identified mutations in the lytD gene in a ceftaroline-resistant MRSA isolate, suggesting a potential role for non-PBP proteins in the resistance phenotype.[10]

Quantitative Data Summary

The following tables summarize the impact of specific mutations on ceftaroline susceptibility in S. aureus. MIC values are based on Clinical and Laboratory Standards Institute (CLSI) breakpoints (Susceptible: ≤1 mg/L; Intermediate: 2 mg/L; Resistant: ≥4 mg/L).[3]

Table 1: PBP2a (mecA) Mutations and Associated Ceftaroline MICs in MRSA

| PBP2a Mutation(s) | Domain | Resulting Ceftaroline MIC (mg/L) | Resistance Level | Reference(s) |

| Wild-Type | - | 0.125 - 1 | Susceptible | [5] |

| E447K | PBD | 4 - 8 | Intermediate/Resistant | [10][11][12] |

| Y446N + E447K | PBD | >32 | High-level Resistant | [3][7][9] |

| N146K | nPBD | 4 | Resistant | [6][13] |

| E150K | nPBD | 4 | Resistant | [6][13] |

| N146K + E150K | nPBD | Not specified, cause resistance | Resistant | [8][13] |

| Accumulation (2-3 mutations) | PBD/nPBD | 2 - 4 | Intermediate/Resistant | [5] |

| Accumulation (5 mutations) | PBD/nPBD | 4 - 16 | Resistant | [5] |

Table 2: Non-PBP2a Mutations and Associated Ceftaroline MICs

| Strain Type | Gene(s) with Mutation(s) | Effect | Resulting Ceftaroline MIC (mg/L) | Reference(s) |

| MSSA | pbp2, pbp3 | Altered PBP structure | 16-fold increase from baseline | [10][11] |

| MRSA | pbp4 promoter | PBP4 overexpression | Elevated MIC, reversible with PBP4 inhibitor | [10][11] |

| MRSA | pbp2, pbp4 | G631S (PBP2), N138K (PBP4) | High-level resistance | [12] |

Key Experimental Protocols

Investigating ceftaroline resistance involves a combination of phenotypic and genotypic methods.

Antimicrobial Susceptibility Testing (AST)

-

Objective: To determine the minimum inhibitory concentration (MIC) of ceftaroline against a S. aureus isolate.

-

Methodology (Broth Microdilution):

-

Prepare serial two-fold dilutions of ceftaroline in cation-adjusted Mueller-Hinton Broth (MHB) in a 96-well microtiter plate.[2][14]

-

Prepare a standardized bacterial inoculum equivalent to a 0.5 McFarland standard. Dilute to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

-

The MIC is defined as the lowest concentration of ceftaroline that completely inhibits visible bacterial growth.[4]

-

S. aureus ATCC 29213 should be used as a quality control strain.[4]

-

Genetic Characterization of Resistance

-

Objective: To identify mutations in genes associated with resistance (mecA, pbp2, pbp3, pbp4, etc.).

-

Methodology (Whole-Genome Sequencing):

-

Extract high-quality genomic DNA from the resistant S. aureus isolate.

-

Prepare a sequencing library according to the manufacturer's protocol (e.g., Illumina).

-

Perform high-throughput sequencing.

-

Align the resulting sequence reads to a relevant S. aureus reference genome.

-

Use bioinformatic tools to call single nucleotide polymorphisms (SNPs) and insertions/deletions (indels) by comparing the resistant isolate's genome to that of a susceptible, wild-type control strain.[3][9]

-

Verify key mutations using Sanger sequencing of PCR-amplified gene targets.[9]

-

PBP2a Binding Affinity Assay

-

Objective: To quantify the binding affinity of ceftaroline to PBP2a and assess the impact of mutations.

-

Methodology (Bocillin FL Competition Assay):

-

Isolate cell membranes containing PBPs from both wild-type and mutant S. aureus strains.

-

Incubate the membrane preparations with varying concentrations of ceftaroline to allow for binding to PBP2a.

-

Add a fixed concentration of Bocillin FL, a fluorescent penicillin derivative that binds to the PBP active site.

-

Incubate to allow Bocillin FL to bind to any PBP2a not occupied by ceftaroline.

-

Separate the proteins by SDS-PAGE.

-

Visualize the fluorescently labeled PBP2a using a fluorescence imager.

-

Quantify the fluorescence intensity of the PBP2a band at each ceftaroline concentration using densitometry software (e.g., ImageJ).[3]

-

Calculate the 50% inhibitory concentration (IC50), which is the concentration of ceftaroline required to inhibit 50% of Bocillin FL binding. This value is inversely proportional to binding affinity.[3][15]

-

Conclusion

Resistance to ceftaroline in Staphylococcus aureus is a multifactorial process, primarily driven by mutations in the mecA gene that alter the structure and allosteric regulation of PBP2a. The accumulation of these mutations can lead to clinically significant levels of resistance. Additionally, non-PBP2a mechanisms, such as modifications to other PBPs and overexpression of PBP4, contribute to the resistance landscape. A comprehensive approach combining phenotypic susceptibility testing with advanced molecular and biochemical techniques is essential for the continued surveillance and characterization of emerging resistance. This knowledge is paramount for informing antibiotic stewardship programs and guiding the development of next-generation therapeutics to combat resistant S. aureus infections.

References

- 1. academic.oup.com [academic.oup.com]

- 2. jmilabs.com [jmilabs.com]

- 3. PBP2a Mutations Causing High-Level Ceftaroline Resistance in Clinical Methicillin-Resistant Staphylococcus aureus Isolates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. journals.indexcopernicus.com [journals.indexcopernicus.com]

- 5. journals.asm.org [journals.asm.org]

- 6. Penicillin-Binding Protein 2a of Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 7. PBP2a mutations causing high-level Ceftaroline resistance in clinical methicillin-resistant Staphylococcus aureus isolates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Elucidating allosteric signal disruption in PBP2a: impact of N146K/E150K mutations on ceftaroline resistance in methicillin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. academic.oup.com [academic.oup.com]

- 11. Identification of non-PBP2a resistance mechanisms in Staphylococcus aureus after serial passage with ceftaroline: involvement of other PBPs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Ceftobiprole- and Ceftaroline-Resistant Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Ceftaroline Is Active against Heteroresistant Methicillin-Resistant Staphylococcus aureus Clinical Strains despite Associated Mutational Mechanisms and Intermediate Levels of Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Efficacy of Ceftaroline against Methicillin-Susceptible Staphylococcus aureus Exhibiting the Cefazolin High-Inoculum Effect in a Rat Model of Endocarditis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Affinity of Ceftaroline and Other β-Lactams for Penicillin-Binding Proteins from Staphylococcus aureus and Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]

Preclinical Profile of Zinforo (Ceftaroline Fosamil) Against Community-Acquired Pneumonia Pathogens: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical data for Zinforo (ceftaroline fosamil), a fifth-generation cephalosporin, focusing on its activity against key bacterial pathogens associated with community-acquired pneumonia (CAP). The document details its mechanism of action, in vitro susceptibility, and in vivo efficacy, presenting quantitative data in structured tables and outlining experimental methodologies.

Mechanism of Action

Ceftaroline (B109729) fosamil is a prodrug that is rapidly converted to its active form, ceftaroline, by plasma phosphatases following intravenous administration.[1] Like other β-lactam antibiotics, ceftaroline exerts its bactericidal effect by inhibiting bacterial cell wall synthesis.[2][3] This is achieved through binding to penicillin-binding proteins (PBPs), which are essential enzymes for the cross-linking of peptidoglycan layers in the bacterial cell wall.[1][3]

A distinguishing feature of ceftaroline is its high binding affinity for specific PBPs in resistant pathogens.[2] It demonstrates a strong affinity for PBP2a in methicillin-resistant Staphylococcus aureus (MRSA), a protein that confers resistance to most other β-lactam antibiotics.[1][2][4] Additionally, ceftaroline exhibits high affinity for PBP2x, PBP2b, and PBP1a in Streptococcus pneumoniae, including strains that are resistant to penicillin.[1][2][5] This broad PBP binding profile contributes to its potent activity against a wide range of CAP pathogens.[1]

References

- 1. What is the mechanism of Ceftaroline Fosamil? [synapse.patsnap.com]

- 2. Ceftaroline Fosamil: A Brief Clinical Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Ceftaroline: A New Cephalosporin with Activity against Methicillin-Resistant Staphylococcus aureus (MRSA) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Penicillin-Binding Protein 2a of Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 5. journals.asm.org [journals.asm.org]

Ceftaroline's Potent Activity Against Penicillin-Resistant Streptococcus pneumoniae: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Streptococcus pneumoniae remains a leading cause of community-acquired pneumonia, meningitis, and bacteremia worldwide. The emergence and spread of penicillin-resistant S. pneumoniae (PRSP) has posed a significant challenge to the clinical management of these infections, necessitating the development of novel antimicrobial agents. Ceftaroline (B109729), a fifth-generation cephalosporin (B10832234), has demonstrated remarkable in vitro and in vivo activity against PRSP and other multidrug-resistant (MDR) pneumococcal strains. This technical guide provides an in-depth analysis of ceftaroline's mechanism of action, a compilation of its in vitro activity from various studies, detailed experimental protocols, and a discussion of its clinical implications.

Mechanism of Action: High Affinity for Key Penicillin-Binding Proteins

Like other β-lactam antibiotics, ceftaroline exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall. Its potent activity against PRSP is attributed to its high binding affinity for essential penicillin-binding proteins (PBPs), particularly those with alterations that confer resistance to other β-lactams.[1][2]

Ceftaroline demonstrates a strong affinity for PBP2x, a primary target for cephalosporins in S. pneumoniae.[3][4][5] Notably, it maintains this high affinity even for the altered forms of PBP2x found in penicillin-resistant strains.[6][7] Studies have shown that the rate of acylation of a penicillin-resistant form of PBP2x by ceftaroline, while lower than that of its penicillin-sensitive counterpart, remains sufficiently high to account for the susceptibility of the resistant strain.[6][7] In addition to PBP2x, ceftaroline also exhibits high affinities for PBP1A and PBP2B, which are also major targets for cephalosporin activity.[3][4][5] This multi-target binding contributes to its robust activity against strains with various PBP-mediated resistance mechanisms.[8]

Mechanism of Ceftaroline Action in S. pneumoniae

Quantitative In Vitro Activity

Numerous studies have evaluated the in vitro potency of ceftaroline against PRSP and other resistant phenotypes of S. pneumoniae. The following tables summarize the minimum inhibitory concentration (MIC) data from these studies, demonstrating ceftaroline's superior activity compared to other commonly used antibiotics.

Table 1: Ceftaroline MICs against Penicillin-Resistant S. pneumoniae

| Study Reference | No. of Isolates | Penicillin MIC Range (μg/mL) | Ceftaroline MIC50 (μg/mL) | Ceftaroline MIC90 (μg/mL) | Ceftaroline MIC Range (μg/mL) | Comparator MIC90 (μg/mL) |

| Jones et al. (2013)[9] | 2,449 (MDR) | - | 0.06 | 0.25 | - | Penicillin: 4, Ceftriaxone: 2 |

| Jacobs et al. (2012)[10] | 1,750 (all) | - | - | - | ≤0.008 - 0.5 | Ceftriaxone: 2 |

| Sader et al. (2012)[11] | - | - | - | 0.25 | - | - |

| Kosowska-Shick et al. (2010)[12] | 120 (cefotaxime-resistant) | - | - | 0.5 | 0.125 - 2 | Cefotaxime: 8, Ceftriaxone: 8, Penicillin: 8 |

| Muñoz-Davila et al. (2010)[13] | 60 (penicillin-nonsusceptible) | >2 | - | 0.25 | - | - |

Table 2: Comparative Activity of Ceftaroline against Multidrug-Resistant (MDR) S. pneumoniae

| Study Reference | No. of Isolates | Ceftaroline MIC50 (μg/mL) | Ceftaroline MIC90 (μg/mL) | Ceftriaxone MIC50 (μg/mL) | Ceftriaxone MIC90 (μg/mL) | Penicillin MIC50 (μg/mL) | Penicillin MIC90 (μg/mL) |

| Flamm et al. (2014)[14] | 2,449 | 0.06 | 0.25 | 0.5 | 2 | 1 | 4 |

| Sader et al. (2017)[15] | 8,768 (all) | ≤0.015 | 0.12 | - | - | - | - |

Experimental Protocols

The following sections detail the standard methodologies used to determine the in vitro activity of ceftaroline against S. pneumoniae.

Antimicrobial Susceptibility Testing

The minimum inhibitory concentrations (MICs) of ceftaroline and comparator agents are typically determined using the broth microdilution method as outlined by the Clinical and Laboratory Standards Institute (CLSI).

Antimicrobial Susceptibility Testing Workflow

Detailed Steps:

-

Isolate Preparation: S. pneumoniae isolates are subcultured on appropriate agar (B569324) plates (e.g., sheep blood agar) to ensure purity and viability.

-

Inoculum Preparation: A standardized inoculum is prepared by suspending colonies in a suitable broth (e.g., cation-adjusted Mueller-Hinton broth with lysed horse blood) to achieve a turbidity equivalent to a 0.5 McFarland standard.[9] This suspension is then further diluted to yield a final inoculum concentration of approximately 5 x 105 CFU/mL in the microtiter wells.

-

Microtiter Plate Preparation: Serial twofold dilutions of ceftaroline and comparator agents are prepared in cation-adjusted Mueller-Hinton broth supplemented with 2.5% to 5% lysed horse blood.[9]

-

Inoculation and Incubation: The prepared bacterial suspension is added to each well of the microtiter plates. The plates are then incubated at 35°C in ambient air for 20-24 hours.

-

MIC Determination: The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.

-

Quality Control: The quality control strain S. pneumoniae ATCC 49619 is tested concurrently to ensure the accuracy and reproducibility of the results.[9][11]

Penicillin-Binding Protein (PBP) Affinity Assays

The affinity of ceftaroline for the PBPs of S. pneumoniae is determined through competitive binding assays.

Methodology:

-

Membrane Preparation: Bacterial cell membranes containing the PBPs are prepared from S. pneumoniae isolates grown to mid-logarithmic phase.

-

Competitive Binding: A fixed amount of radiolabeled penicillin (e.g., 3H-penicillin G) is incubated with the membrane preparations in the presence of increasing concentrations of unlabeled ceftaroline or other β-lactam antibiotics.

-

Separation and Detection: The PBP-β-lactam complexes are separated by SDS-PAGE. The gel is then treated with a fluorographic-enhancing agent, dried, and exposed to X-ray film.

-

IC50 Determination: The concentration of the unlabeled antibiotic required to inhibit the binding of the radiolabeled penicillin to a specific PBP by 50% (IC50) is determined by densitometric analysis of the autoradiograms.[3][4][5]

Clinical Relevance and Conclusion

The potent in vitro activity of ceftaroline against penicillin-resistant and multidrug-resistant S. pneumoniae translates into clinical efficacy. Ceftaroline fosamil, the prodrug of ceftaroline, is approved for the treatment of community-acquired bacterial pneumonia.[6] Clinical trials have demonstrated the efficacy of ceftaroline in treating CAP caused by S. pneumoniae, including cases with concurrent bacteremia.[11]

References

- 1. Ceftaroline - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What is the mechanism of Ceftaroline Fosamil? [synapse.patsnap.com]

- 3. Affinity of ceftaroline and other beta-lactams for penicillin-binding proteins from Staphylococcus aureus and Streptococcus pneumoniae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. journals.asm.org [journals.asm.org]

- 5. researchgate.net [researchgate.net]

- 6. Inhibition of Streptococcus pneumoniae Penicillin-Binding Protein 2x and Actinomadura R39 DD-Peptidase Activities by Ceftaroline - PMC [pmc.ncbi.nlm.nih.gov]

- 7. journals.asm.org [journals.asm.org]

- 8. In vitro evaluation of the antimicrobial activity of ceftaroline against cephalosporin-resistant isolates of Streptococcus pneumoniae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Antimicrobial Activity of Ceftaroline Tested against Drug-Resistant Subsets of Streptococcus pneumoniae from U.S. Medical Centers - PMC [pmc.ncbi.nlm.nih.gov]

- 10. In Vitro Activity of Ceftaroline against Clinical Isolates of Streptococcus pneumoniae Recovered in 43 U.S. Medical Centers during 2010-2011 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Summary of Ceftaroline Activity against Pathogens in the United States, 2010: Report from the Assessing Worldwide Antimicrobial Resistance Evaluation (AWARE) Surveillance Program - PMC [pmc.ncbi.nlm.nih.gov]

- 12. In Vitro Evaluation of the Antimicrobial Activity of Ceftaroline against Cephalosporin-Resistant Isolates of Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]

- 13. In Vitro Activity of Ceftaroline against Streptococcus pneumoniae Isolates Exhibiting Resistance to Penicillin, Amoxicillin, and Cefotaxime - PMC [pmc.ncbi.nlm.nih.gov]

- 14. journals.asm.org [journals.asm.org]

- 15. In Vitro Activities of Ceftaroline and Comparators against Streptococcus pneumoniae Isolates from U.S. Hospitals: Results from Seven Years of the AWARE Surveillance Program (2010 to 2016) - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Review: Exploratory Studies on Zinforo (Ceftaroline Fosamil) Against Anaerobic Bacteria

For Researchers, Scientists, and Drug Development Professionals

Abstract

Zinforo® (ceftaroline fosamil), a fifth-generation cephalosporin, exhibits a broad spectrum of activity against Gram-positive and Gram-negative aerobic bacteria. While its efficacy in treating infections caused by methicillin-resistant Staphylococcus aureus (MRSA) is well-documented, its activity against anaerobic bacteria is a critical area of investigation, particularly for its potential utility in polymicrobial infections. This technical guide provides a comprehensive overview of the existing in vitro exploratory studies on the efficacy of ceftaroline (B109729) against a range of clinically relevant anaerobic bacteria. We present a detailed summary of quantitative susceptibility data, elaborate on the standardized experimental protocols for anaerobic susceptibility testing, and visualize the key molecular interactions and resistance mechanisms. This document is intended to serve as a resource for researchers and drug development professionals engaged in the study of novel antimicrobial agents.

Introduction

Anaerobic bacteria are significant pathogens in a variety of human infections, including intra-abdominal infections, diabetic foot infections, and aspiration pneumonia.[1] The increasing prevalence of antibiotic resistance among these organisms necessitates the exploration of new therapeutic options. This compound, the brand name for ceftaroline fosamil, is a prodrug that is rapidly converted in vivo to its active metabolite, ceftaroline. Ceftaroline exerts its bactericidal action by inhibiting bacterial cell wall synthesis through high-affinity binding to penicillin-binding proteins (PBPs).[2] This document synthesizes the current knowledge on the in vitro activity of ceftaroline against a spectrum of anaerobic bacteria, providing a foundation for further research and clinical consideration.

Quantitative Data Summary: In Vitro Susceptibility of Anaerobic Bacteria to Ceftaroline

The in vitro activity of ceftaroline against a variety of anaerobic bacteria has been evaluated in several key studies. The data, primarily presented as Minimum Inhibitory Concentration (MIC) values, are summarized below. The MIC50 and MIC90 represent the concentrations at which 50% and 90% of the tested isolates are inhibited, respectively.

Table 1: In Vitro Activity of Ceftaroline Against Gram-Positive Anaerobic Bacteria

| Bacterial Species | Number of Isolates | MIC Range (μg/mL) | MIC50 (μg/mL) | MIC90 (μg/mL) | Reference(s) |

| Peptostreptococcus spp. | 127 (cocci) | - | 0.125 | 0.5 | [3] |

| Propionibacterium spp. | 44 | - | 0.015 | ≤ 0.06 - 0.25 | [1][3] |

| Clostridium difficile | - | 0.125 - 16 | - | 4 | [4] |

| Clostridium spp. (other than C. difficile) | 106 | - | 0.5 | 2 | [3] |

Table 2: In Vitro Activity of Ceftaroline Against Gram-Negative Anaerobic Bacteria

| Bacterial Species | Number of Isolates | MIC Range (μg/mL) | MIC50 (μg/mL) | MIC90 (μg/mL) | Reference(s) |

| Fusobacterium spp. | - | - | - | - | Potent activity noted[5] |

| Prevotella spp. | 20 | ≤0.008 - 32 | 2 | 32 | [5] |

| Bacteroides fragilis group | 30 | - | - | - | Limited activity noted[5] |

Note: Dashes (-) indicate that the specific data point was not provided in the cited source.

Experimental Protocols: Antimicrobial Susceptibility Testing of Anaerobic Bacteria

The majority of studies evaluating the in vitro activity of ceftaroline against anaerobic bacteria adhere to the methodologies outlined by the Clinical and Laboratory Standards Institute (CLSI), specifically the agar (B569324) dilution method described in document M11-A7.[5]

Principle of the Agar Dilution Method

The agar dilution method is the reference standard for determining the MIC of antimicrobial agents against anaerobic bacteria. This method involves incorporating serial twofold dilutions of the antimicrobial agent into an appropriate agar medium. The surface of the agar is then inoculated with a standardized suspension of the test organism. Following anaerobic incubation, the MIC is recorded as the lowest concentration of the antimicrobial agent that inhibits the visible growth of the organism.

Detailed Methodology (Based on CLSI M11-A7)

-

Preparation of Antimicrobial Stock Solutions:

-

Ceftaroline standard powder is reconstituted according to the manufacturer's instructions.

-

A stock solution of a known concentration is prepared, typically in a suitable solvent.

-

Serial twofold dilutions are prepared from the stock solution to achieve the desired final concentrations in the agar plates.

-

-

Preparation of Agar Plates:

-

A suitable growth medium, such as Brucella agar supplemented with hemin, vitamin K1, and laked sheep blood, is prepared and sterilized.

-

The molten agar is cooled to 48-50°C.

-

The appropriate volume of each antimicrobial dilution is added to the molten agar to achieve the final desired concentrations.

-

The agar is then poured into sterile petri dishes and allowed to solidify.

-

A growth control plate containing no antimicrobial agent is also prepared.

-

-

Inoculum Preparation:

-

The anaerobic bacterial isolates are grown in an appropriate broth medium or on agar plates to achieve sufficient growth.

-

A bacterial suspension is prepared and adjusted to a turbidity equivalent to a 0.5 McFarland standard. This corresponds to approximately 1 x 10⁸ colony-forming units (CFU)/mL.

-

The suspension is then further diluted to achieve a final inoculum concentration of approximately 1 x 10⁵ CFU per spot on the agar plate.

-

-

Inoculation of Agar Plates:

-

A multipoint inoculator is typically used to deliver a standardized volume of each bacterial suspension to the surface of the agar plates, including the growth control and the plates containing the antimicrobial dilutions.

-

-

Incubation:

-

The inoculated plates are incubated in an anaerobic environment at 35-37°C for 44-48 hours.[5] An anaerobic atmosphere can be achieved using anaerobic jars with gas-generating systems or an anaerobic chamber.

-

-

Reading and Interpretation of Results:

-

After incubation, the plates are examined for bacterial growth.

-

The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits growth, or causes a marked reduction in growth, compared to the growth on the control plate.[5]

-

Visualizations: Mechanisms and Workflows

Mechanism of Action of Ceftaroline

Ceftaroline, like other β-lactam antibiotics, targets the final step of peptidoglycan synthesis in the bacterial cell wall. It achieves this by acylating the active site of penicillin-binding proteins (PBPs), which are essential enzymes for cross-linking the peptidoglycan chains. This inhibition leads to a weakened cell wall and ultimately, cell lysis.

Caption: Ceftaroline inhibits bacterial cell wall synthesis by targeting PBPs.

Primary Mechanism of Resistance to β-Lactams in Anaerobic Bacteria

The most significant mechanism of resistance to β-lactam antibiotics among anaerobic bacteria is the production of β-lactamase enzymes. These enzymes hydrolyze the amide bond in the β-lactam ring, rendering the antibiotic inactive.

Caption: β-lactamase enzymes inactivate ceftaroline, preventing PBP inhibition.

Experimental Workflow for In Vitro Susceptibility Testing

The following diagram outlines the typical workflow for determining the MIC of ceftaroline against anaerobic bacteria using the agar dilution method.

Caption: Standard workflow for determining MICs of ceftaroline against anaerobes.

Discussion and Future Directions

The available in vitro data suggest that ceftaroline demonstrates variable activity against anaerobic bacteria. It shows good to excellent activity against many Gram-positive anaerobes, including Peptostreptococcus and Propionibacterium species.[1] However, its efficacy against Gram-negative anaerobes is more limited, with potent activity observed against Fusobacterium species but poor activity against the Bacteroides fragilis group.[5] This is consistent with the known susceptibility of many cephalosporins to the β-lactamases produced by members of the B. fragilis group.

The combination of ceftaroline with a β-lactamase inhibitor, such as avibactam, has shown promise in extending its spectrum of activity to include β-lactamase-producing anaerobic pathogens. Further in vitro and in vivo studies are warranted to fully elucidate the potential of such combinations in treating polymicrobial infections where anaerobic bacteria are implicated.

Future research should also focus on understanding the specific interactions between ceftaroline and the PBPs of various anaerobic species. This could provide insights into the molecular basis for its variable activity and inform the design of next-generation cephalosporins with enhanced anti-anaerobic properties.

Conclusion

This technical guide provides a consolidated overview of the current in vitro evidence for the activity of ceftaroline against anaerobic bacteria. The compiled data and detailed methodologies offer a valuable resource for the scientific community. While ceftaroline shows promise against certain Gram-positive anaerobes, its limited activity against key Gram-negative anaerobes highlights the need for continued research, particularly in the context of combination therapies. The provided visualizations of its mechanism of action, resistance pathways, and experimental workflows serve to enhance the understanding of this important antimicrobial agent.

References

- 1. In Vitro Activity of Ceftaroline against a Broad Spectrum of Recent Clinical Anaerobic Isolates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. journals.asm.org [journals.asm.org]

- 4. Evaluation of antimicrobial activity of ceftaroline against Clostridium difficile and propensity to induce C. difficile infection in an in vitro human gut model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. In Vitro Activity of Ceftaroline against 623 Diverse Strains of Anaerobic Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Ceftaroline Fosamil In Vitro Susceptibility Testing

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for determining the in vitro susceptibility of bacteria to ceftaroline (B109729) fosamil, the prodrug of the active metabolite ceftaroline. The methodologies outlined are based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Introduction

Ceftaroline is a fifth-generation cephalosporin (B10832234) with broad-spectrum activity against Gram-positive and Gram-negative bacteria.[1] Notably, it is effective against methicillin-resistant Staphylococcus aureus (MRSA) due to its high affinity for penicillin-binding protein 2a (PBP2a).[2][3] Accurate in vitro susceptibility testing is crucial for clinical decision-making, surveillance studies, and drug development. This document outlines the standardized procedures for broth microdilution, disk diffusion, and ETEST® methods.

Data Presentation: Interpretive Criteria and Quality Control

Accurate and reproducible susceptibility testing requires adherence to established interpretive criteria and the use of quality control (QC) organisms. The following tables summarize the minimum inhibitory concentration (MIC) breakpoints from CLSI and EUCAST, as well as the acceptable QC ranges for reference strains.

Table 1: CLSI and EUCAST MIC Breakpoints for Ceftaroline against Staphylococcus aureus

| Organization | Susceptible (S) | Susceptible-Dose Dependent (SDD) / Intermediate (I) | Resistant (R) |

| CLSI | ≤ 1 µg/mL | 2 - 4 µg/mL | ≥ 8 µg/mL |

| EUCAST | ≤ 1 mg/L | - | > 1 mg/L |

Note: CLSI breakpoints for S. aureus are based on different dosing regimens. The susceptible breakpoint is for a 600 mg every 12 hours regimen, while the SDD breakpoint is for a 600 mg every 8 hours regimen administered over 2 hours.[4]

Table 2: CLSI and EUCAST Disk Diffusion Breakpoints for Ceftaroline (30-µg disk) against Staphylococcus aureus

| Organization | Susceptible (S) | Susceptible-Dose Dependent (SDD) / Intermediate (I) | Resistant (R) |

| CLSI | ≥ 25 mm | 20 - 24 mm | ≤ 19 mm |

| EUCAST | ≥ 20 mm | - | < 20 mm |

Table 3: Quality Control Ranges for Ceftaroline Susceptibility Testing

| Quality Control Strain | Method | Acceptable Range |

| Staphylococcus aureus ATCC® 29213™ | Broth Microdilution (MIC) | 0.12 - 0.5 µg/mL |

| Staphylococcus aureus ATCC® 25923™ | Disk Diffusion (Zone Diameter) | 24 - 30 mm |

| Haemophilus influenzae ATCC® 49247™ | Broth Microdilution (MIC) | 0.03 - 0.12 µg/mL |

| Streptococcus pneumoniae ATCC® 49619™ | Broth Microdilution (MIC) | 0.008 - 0.03 µg/mL |

Experimental Protocols

The following are detailed protocols for the principal methods of in vitro susceptibility testing for ceftaroline. These protocols are based on the CLSI M07 (broth dilution) and M02 (disk diffusion) standards.[5][6]

Protocol 1: Broth Microdilution Method

This method determines the minimum inhibitory concentration (MIC) of ceftaroline required to inhibit the visible growth of a bacterium.

Materials:

-

Ceftaroline powder

-

Cation-adjusted Mueller-Hinton broth (CAMHB)

-

96-well microtiter plates

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

-

Sterile saline or broth

-

Incubator (35°C ± 2°C)

-

Micropipettes and sterile tips

Procedure:

-

Preparation of Ceftaroline Stock Solution: Prepare a stock solution of ceftaroline in a suitable solvent as recommended by the manufacturer. Further dilute the stock solution in CAMHB to prepare a working solution at twice the highest desired final concentration.

-

Serial Dilutions: Dispense 50 µL of CAMHB into each well of a 96-well microtiter plate, except for the first column. In the first column, dispense 100 µL of the working ceftaroline solution. Perform serial two-fold dilutions by transferring 50 µL from the first column to the second, mixing, and continuing this process across the plate. Discard the final 50 µL from the last well. This will result in 50 µL of varying ceftaroline concentrations in each well.

-

Inoculum Preparation: Prepare a bacterial suspension from 3-5 fresh colonies grown on a non-selective agar (B569324) plate. Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL. Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.

-

Inoculation: Add 50 µL of the standardized and diluted bacterial inoculum to each well of the microtiter plate. This will bring the final volume in each well to 100 µL and the final bacterial concentration to approximately 5 x 10⁵ CFU/mL.

-

Controls: Include a growth control well (inoculum in broth without antibiotic) and a sterility control well (broth only) on each plate.

-

Incubation: Incubate the microtiter plates at 35°C ± 2°C in ambient air for 16-20 hours.

-

Reading Results: The MIC is the lowest concentration of ceftaroline that completely inhibits visible growth of the organism as detected by the unaided eye.

Protocol 2: Disk Diffusion Method

This method assesses the susceptibility of a bacterium to ceftaroline by measuring the diameter of the zone of growth inhibition around a disk impregnated with a specific amount of the antibiotic.

Materials:

-

Ceftaroline 30-µg disks

-

Mueller-Hinton agar (MHA) plates

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

-

Sterile cotton swabs

-

Incubator (35°C ± 2°C)

-

Ruler or caliper

Procedure:

-

Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described in the broth microdilution protocol.

-

Inoculation of Agar Plate: Within 15 minutes of preparing the standardized inoculum, dip a sterile cotton swab into the suspension and rotate it against the side of the tube to remove excess liquid. Swab the entire surface of the MHA plate three times, rotating the plate approximately 60 degrees after each application to ensure even distribution of the inoculum.

-

Application of Disks: Aseptically apply a ceftaroline 30-µg disk to the surface of the inoculated agar plate. Gently press the disk down to ensure complete contact with the agar.

-

Incubation: Invert the plates and incubate at 35°C ± 2°C in ambient air for 16-20 hours.

-

Reading Results: After incubation, measure the diameter of the zone of complete growth inhibition around the disk to the nearest millimeter using a ruler or caliper. Interpret the results based on the breakpoints provided in Table 2.

Protocol 3: ETEST® Method

The ETEST® is a gradient diffusion method that determines the MIC of an antimicrobial agent.

Materials:

-

Ceftaroline ETEST® strips (concentration range typically 0.002 to 32 µg/mL)[7]

-

Mueller-Hinton agar (MHA) plates

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

-

Sterile cotton swabs

-

Incubator (35°C ± 2°C)

Procedure:

-

Inoculum Preparation and Plate Inoculation: Prepare the inoculum and inoculate the MHA plate as described for the disk diffusion method.

-

Application of ETEST® Strip: Allow the inoculated plate to dry for 10-15 minutes. Aseptically apply the ceftaroline ETEST® strip to the agar surface with the concentration gradient facing upwards.

-

Incubation: Incubate the plates in an inverted position at 35°C ± 2°C for 16-20 hours.

-

Reading Results: After incubation, an elliptical zone of inhibition will be visible. The MIC is read where the lower edge of the inhibition ellipse intersects the MIC scale on the strip. For ceftaroline, the ETEST® MIC endpoint should be read at the point of complete inhibition of growth.[7]

Visualizations

The following diagrams illustrate the experimental workflow for ceftaroline susceptibility testing and the mechanism of action of ceftaroline.

Caption: Experimental workflow for ceftaroline in vitro susceptibility testing.

Caption: Mechanism of action of ceftaroline against MRSA.

References

- 1. Ceftaroline Fosamil for the Treatment of Staphylococcus aureus Bacteremia Secondary to Acute Bacterial Skin and Skin Structure Infections or Community-Acquired Bacterial Pneumonia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Ceftaroline: A New Cephalosporin with Activity against Methicillin-Resistant Staphylococcus aureus (MRSA) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What is the mechanism of Ceftaroline Fosamil? [synapse.patsnap.com]

- 4. Evaluation of the Revised Ceftaroline Disk Diffusion Breakpoints When Testing a Challenge Collection of Methicillin-Resistant Staphylococcus aureus Isolates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. intertekinform.com [intertekinform.com]

- 6. testinglab.com [testinglab.com]

- 7. bioMérieux Releases Etest® Ceftaroline [rapidmicrobiology.com]

Application Notes and Protocols: Setting Up a Ceftaroline Time-Kill Assay for Methicillin-Resistant Staphylococcus aureus (MRSA)

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Ceftaroline (B109729), a fifth-generation cephalosporin, exhibits potent bactericidal activity against a broad spectrum of pathogens, including methicillin-resistant Staphylococcus aureus (MRSA).[1][2] Its unique mechanism of action involves a high binding affinity to penicillin-binding protein 2a (PBP2a), an enzyme responsible for resistance to other β-lactam antibiotics in MRSA.[1][3][4] This property allows ceftaroline to effectively inhibit bacterial cell wall synthesis, leading to cell lysis and death.[3][5] Time-kill assays are crucial in vitro pharmacodynamic studies that provide valuable insights into the bactericidal or bacteriostatic activity of an antimicrobial agent over time.[6][7] This document provides a detailed protocol for performing a ceftaroline time-kill assay against MRSA, enabling researchers to evaluate its efficacy and pharmacokinetic/pharmacodynamic (PK/PD) parameters.

I. Key Experimental Protocols

A. Bacterial Strain Selection and Maintenance

-

MRSA Strains: Utilize well-characterized MRSA strains for the assay. Standard quality control strains such as S. aureus ATCC 29213 can be used alongside clinical isolates.[8] It is advisable to include strains with varying ceftaroline minimum inhibitory concentrations (MICs) to assess the drug's efficacy across a resistance spectrum.[9]

-

Culture Conditions: Grow MRSA isolates on Tryptic Soy Agar (TSA) or Mueller-Hinton Agar (MHA).[9] Incubate plates at 37°C for 18-24 hours. For long-term storage, maintain bacterial stocks at -80°C in skim milk media with glycerol.[10]

-

Confirmation of MRSA: Verify methicillin (B1676495) resistance using the cefoxitin (B1668866) disk diffusion method as recommended by the Clinical and Laboratory Standards Institute (CLSI).[8][11] MRSA strains will exhibit resistance to cefoxitin.

B. Determination of Minimum Inhibitory Concentration (MIC)

Prior to the time-kill assay, the MIC of ceftaroline against the selected MRSA strains must be determined. Broth microdilution is the reference method.[9][12]

-

Preparation of Ceftaroline Stock Solution: Prepare a stock solution of ceftaroline fosamil (the prodrug, which is converted to the active form, ceftaroline, in the body) in a suitable solvent as per the manufacturer's instructions.[5]

-

Broth Microdilution Procedure:

-

Prepare serial two-fold dilutions of ceftaroline in cation-adjusted Mueller-Hinton Broth (CAMHB).

-

Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard.[8] Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well of a microtiter plate.

-

Add the bacterial inoculum to the wells containing the ceftaroline dilutions.

-

Include a growth control (no antibiotic) and a sterility control (no bacteria).

-

Incubate the plates at 37°C for 18-24 hours.

-

The MIC is the lowest concentration of ceftaroline that completely inhibits visible bacterial growth.[8]

-

C. Ceftaroline Time-Kill Assay Protocol

This protocol is based on CLSI guidelines for determining the bactericidal activity of antimicrobial agents.[6][10]

-

Inoculum Preparation:

-

From an overnight culture plate, inoculate 3-5 colonies of the MRSA strain into a flask containing CAMHB.

-

Incubate at 37°C with shaking until the culture reaches the logarithmic phase of growth (approximately 2-4 hours).

-

Adjust the turbidity of the bacterial suspension to a 0.5 McFarland standard.

-

Dilute the suspension in pre-warmed CAMHB to achieve a starting inoculum of approximately 5 x 10^5 to 1 x 10^6 CFU/mL.

-

-

Assay Setup:

-

Prepare test tubes or flasks containing CAMHB with various concentrations of ceftaroline. Typical concentrations tested are 0.5x, 1x, 2x, and 4x the predetermined MIC.[13]

-

Include a growth control tube containing no antibiotic.

-

Inoculate each tube (including the growth control) with the prepared bacterial suspension.

-

-

Sampling and Viable Cell Counting:

-

Incubate all tubes at 37°C with constant agitation.

-

At specified time points (e.g., 0, 2, 4, 6, 8, 12, and 24 hours), withdraw an aliquot from each tube.[9]

-

Perform serial ten-fold dilutions of each aliquot in sterile saline or phosphate-buffered saline (PBS).

-

Plate a specific volume (e.g., 100 µL) of the appropriate dilutions onto MHA plates.

-

Incubate the plates at 37°C for 18-24 hours.

-

Count the number of colonies on the plates and calculate the CFU/mL for each time point and concentration.

-

II. Data Presentation and Interpretation

A. Time-Kill Curve Construction

Plot the mean log10 CFU/mL (Y-axis) against time (X-axis) for each ceftaroline concentration and the growth control.[9][10]

B. Interpretation of Results

-

Bactericidal Activity: Defined as a ≥3-log10 reduction (99.9% killing) in CFU/mL from the initial inoculum.[7][9]

-

Bacteriostatic Activity: A <3-log10 reduction in CFU/mL from the initial inoculum.[6]

-

Synergy: When testing combinations, a ≥2-log10 decrease in CFU/mL with the combination compared to the most active single agent.[10]

-

Indifference: A <2-log10 change in CFU/mL with the combination compared to the most active single agent.[10]

C. Quantitative Data Summary

Summarize the quantitative data in tables for clear comparison.

Table 1: MIC Values of Ceftaroline against MRSA Strains

| MRSA Strain | Ceftaroline MIC (µg/mL) |

| Strain A | 0.5 |

| Strain B | 1.0 |

| Strain C | 2.0 |

| ATCC 29213 | 0.25 |

Table 2: Log10 CFU/mL Reduction at 24 Hours for MRSA Strain A (MIC = 0.5 µg/mL)

| Ceftaroline Concentration | Initial Inoculum (Log10 CFU/mL) | 24-hour Count (Log10 CFU/mL) | Log10 Reduction | Interpretation |

| Growth Control | 5.7 | 8.9 | - | Growth |

| 0.5x MIC (0.25 µg/mL) | 5.7 | 4.2 | 1.5 | Bacteriostatic |

| 1x MIC (0.5 µg/mL) | 5.7 | 2.5 | 3.2 | Bactericidal |

| 2x MIC (1.0 µg/mL) | 5.7 | <2.0 | >3.7 | Bactericidal |

| 4x MIC (2.0 µg/mL) | 5.7 | <2.0 | >3.7 | Bactericidal |

III. Mandatory Visualizations

A. Signaling Pathway Diagram

B. Experimental Workflow Diagram

C. Logical Relationship Diagram

References

- 1. Ceftaroline: A New Cephalosporin with Activity against Methicillin-Resistant Staphylococcus aureus (MRSA) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. What is the mechanism of Ceftaroline Fosamil? [synapse.patsnap.com]

- 4. Ceftaroline Fosamil for the Treatment of Staphylococcus aureus Bacteremia Secondary to Acute Bacterial Skin and Skin Structure Infections or Community-Acquired Bacterial Pneumonia - PMC [pmc.ncbi.nlm.nih.gov]

- 5. google.com [google.com]

- 6. scribd.com [scribd.com]

- 7. emerypharma.com [emerypharma.com]

- 8. jcdr.net [jcdr.net]

- 9. In Vitro Activity of Ceftaroline against Methicillin-Resistant Staphylococcus aureus and Heterogeneous Vancomycin-Intermediate S. aureus in a Hollow Fiber Model - PMC [pmc.ncbi.nlm.nih.gov]

- 10. actascientific.com [actascientific.com]

- 11. Laboratory Testing for Methicillin (oxacillin)-resistant Staphylococcus aureus (MRSA) | MRSA | CDC [cdc.gov]

- 12. iris.unict.it [iris.unict.it]

- 13. researchgate.net [researchgate.net]

Application Notes & Protocols: Murine Pneumonia Model for Efficacy Testing of Zinforo™ (Ceftaroline Fosamil)

Audience: Researchers, scientists, and drug development professionals.

Introduction Zinforo™ (ceftaroline fosamil) is a fifth-generation cephalosporin (B10832234) antibiotic with a broad spectrum of activity against Gram-positive and Gram-negative bacteria.[1] Notably, it is effective against resistant pathogens such as methicillin-resistant Staphylococcus aureus (MRSA) and multidrug-resistant Streptococcus pneumoniae (MDRSP).[2] Preclinical evaluation of antibiotic efficacy is critical, and the murine pneumonia model serves as a robust and clinically relevant system for this purpose. This document provides detailed protocols for establishing a murine model of bacterial pneumonia and using it to assess the in vivo efficacy of ceftaroline (B109729) fosamil.

Mechanism of Action: Ceftaroline Ceftaroline fosamil is a water-soluble prodrug that is rapidly converted in the plasma by phosphatases to its biologically active form, ceftaroline.[2][3][4] Like other β-lactam antibiotics, ceftaroline exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[1] It achieves this by binding to essential enzymes known as penicillin-binding proteins (PBPs).[1] Ceftaroline's enhanced activity against resistant strains stems from its high binding affinity for modified PBPs, specifically PBP2a in MRSA and PBP2x in S. pneumoniae, which are typically resistant to other β-lactams.[2][3]

Caption: Mechanism of action of Ceftaroline.

Experimental Protocols

This section details the methodology for a neutropenic murine pneumonia model, which is frequently used to evaluate antibiotic efficacy in an immunocompromised host scenario.[5][6][7]

Protocol 1: Induction of Neutropenia

-

Animal Model: Use specific-pathogen-free BALB/c or CD-1 mice (6-8 weeks old).

-

Immunosuppression: To induce neutropenia, administer cyclophosphamide (B585) intraperitoneally (IP).

-